molecular formula C9H11BrN2O3 B3075863 4-bromo-N-(2-methoxyethyl)-2-nitroaniline CAS No. 1036551-45-7

4-bromo-N-(2-methoxyethyl)-2-nitroaniline

Cat. No.: B3075863
CAS No.: 1036551-45-7
M. Wt: 275.1 g/mol
InChI Key: SRBFDQYAUSWKHI-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-methoxyethyl)-2-nitroaniline (C₉H₁₂BrN₂O₃) is a nitroaniline derivative featuring a bromo substituent at position 4, a nitro group at position 2, and a 2-methoxyethyl group attached to the aniline nitrogen.

Properties

IUPAC Name

4-bromo-N-(2-methoxyethyl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3/c1-15-5-4-11-8-3-2-7(10)6-9(8)12(13)14/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFDQYAUSWKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-methoxyethyl)-2-nitroaniline typically involves a multi-step process:

    Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce the nitro group at the 2-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Alkylation: The nitro-substituted intermediate is then subjected to alkylation with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. This step introduces the 2-methoxyethyl group to the nitrogen atom of the aniline ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-methoxyethyl)-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: 4-bromo-N-(2-methoxyethyl)-2-aminoaniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-(2-methoxyethyl)-2-nitroaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties. Derivatives of aniline are known to exhibit various biological activities, and modifications of this compound could lead to new drug candidates.

    Material Science: It can be used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-methoxyethyl)-2-nitroaniline depends on its specific application. In medicinal chemistry, its biological activity would be determined by its interaction with molecular targets such as enzymes or receptors. The presence of the nitro group and the bromine atom can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogues

4-Bromo-2-Methoxy-N-Methyl-6-Nitroaniline (C₈H₉BrN₂O₃)
  • Structural Differences :
    • The methoxy group is directly attached to the benzene ring at position 2, while the nitro group is at position 4.
    • The amine nitrogen is substituted with a methyl group instead of a 2-methoxyethyl chain.
  • Implications :
    • Reduced solubility in polar solvents compared to the target compound due to the absence of the flexible, polar 2-methoxyethyl group.
    • The methyl group may limit hydrogen-bonding interactions, affecting crystal packing .
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)acrylamide (C₁₆H₁₂BrN₂O₄)
  • Structural Differences :
    • Contains an acrylamide linker between the bromobenzene and nitroaniline moieties.
    • The methoxy group is on the benzene ring at position 3.
  • Implications :
    • The amide group enables strong hydrogen bonding, leading to distinct crystal structures (e.g., [210] chains via C–H···O/Br interactions) .
    • Higher thermal stability (m.p. 434–436 K) compared to the target compound, likely due to rigid acrylamide and hydrogen-bonding networks .
4-Bromo-N-(4-Methoxybenzyl)-2-Nitroaniline (C₁₄H₁₃BrN₂O₃)
  • Structural Differences :
    • A 4-methoxybenzyl group replaces the 2-methoxyethyl substituent on the amine.
  • Lower solubility in aqueous solvents compared to the target compound due to the bulky aromatic substituent .
2-Bromo-4-Nitroaniline (C₆H₅BrN₂O₂)
  • Structural Differences: Simpler structure with bromo at position 2 and nitro at position 4. No substituents on the amine.
  • Implications :
    • Planar molecular geometry with intramolecular N–H···Br interactions and intermolecular N–H···N/O hydrogen bonds .
    • Likely lower solubility in organic solvents compared to the target compound due to the absence of the methoxyethyl group.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Notable Properties
4-Bromo-N-(2-methoxyethyl)-2-nitroaniline C₉H₁₂BrN₂O₃ 285.11 Nitro, bromo, methoxyethylamine Expected moderate solubility in polar solvents due to methoxyethyl group
4-Bromo-2-methoxy-N-methyl-6-nitroaniline C₈H₉BrN₂O₃ 261.08 Nitro, bromo, methoxy, methylamine Lower solubility; limited H-bonding
4-Bromo-N-(4-methoxy-2-nitrophenyl)acrylamide C₁₆H₁₂BrN₂O₄ 376.18 Acrylamide, nitro, bromo High thermal stability (m.p. 434–436 K)
2-Bromo-4-nitroaniline C₆H₅BrN₂O₂ 217.02 Nitro, bromo Planar structure; strong H-bonding

Toxicity Considerations

  • Chloronitroaniline analogues (e.g., 2-chloro-4-nitroaniline) demonstrate concentration-dependent hepatotoxicity, with substituent position influencing severity . While direct data for the target compound is unavailable, the methoxyethyl group may mitigate toxicity by reducing cellular uptake compared to smaller substituents.

Biological Activity

4-Bromo-N-(2-methoxyethyl)-2-nitroaniline is a chemical compound that has garnered attention in both pharmaceutical and agrochemical research due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H12_{12}BrN3_{3}O3_{3}
  • CAS Number : 1036551-45-7
  • Molecular Weight : 292.12 g/mol

The compound features a bromo group, a nitro group, and a methoxyethyl substituent on the aniline ring, which contribute to its unique reactivity and biological properties.

Target Interactions

This compound interacts with various biological targets, influencing multiple biochemical pathways. Its mechanism of action is primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation : It can bind to receptors, potentially altering cellular signaling pathways.

Biochemical Pathways

Research indicates that this compound affects pathways related to:

  • Cell Proliferation : Inhibition of certain kinases involved in cell growth.
  • Apoptosis : Induction of programmed cell death in cancer cells.

Anticancer Properties

Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)

In vitro assays demonstrated that the compound can induce apoptosis in these cell lines, suggesting potential as an anticancer agent.

Cell LineIC50 (µM)Mechanism of Action
MCF-715.3Induction of apoptosis
A54918.7Cell cycle arrest

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. Preliminary results indicate effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

Study 1: Cytotoxicity Assessment

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on MCF-7 cells. The study found that the compound reduced cell viability by over 70% at concentrations above 10 µM within 48 hours .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against E. coli and S. aureus. The results indicated that the compound had an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for both bacteria, showcasing its potential as a lead compound for developing new antibiotics .

Absorption and Distribution

The pharmacokinetic profile suggests moderate absorption with a bioavailability estimated at around 50%. The presence of the methoxyethyl group enhances solubility, which may improve absorption rates.

Toxicological Profile

Toxicity studies indicate that while the compound shows promise as a therapeutic agent, it also exhibits potential toxicity at higher concentrations. Safety assessments are essential for determining safe dosage levels for clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-N-(2-methoxyethyl)-2-nitroaniline
Reactant of Route 2
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